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Compound of Interest

Compound Name: Sniper(ER)-87

Cat. No.: B12423558

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sniper(ER)-87, a potent
and selective estrogen receptor a (ERa) degrader, in cell culture experiments. Sniper(ER)-87
is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that induces the
degradation of ERa through the ubiquitin-proteasome system.[1][2] It is a chimeric molecule
composed of an Inhibitor of Apoptosis Protein (IAP) ligand (a derivative of LCL161) and the
ERa ligand 4-hydroxytamoxifen, connected by a PEG linker.[1][2]

Mechanism of Action

Sniper(ER)-87 functions by forming a ternary complex between the target protein (ERa) and
an E3 ubiquitin ligase. Specifically, it preferentially recruits the X-linked inhibitor of apoptosis
protein (XIAP), an E3 ubiquitin ligase, to ERa. This proximity induces the poly-ubiquitination of
ERa, marking it for degradation by the 26S proteasome. This targeted protein degradation
leads to the suppression of estrogen signaling and inhibits the growth of ERa-positive cancer
cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for Sniper(ER)-87 in relevant breast
cancer cell lines.
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Parameter Cell Line Value Reference
IC50 (Cell Growth) MCF-7 15.6 nM
T47D 9.6 nM
MDA-MB-231 (ERo- o
] No significant effect

negative)
DC50 (ERa N

) Not specified 3nM
Degradation)
IC50 (ERa N

) Not specified 0.097 uM
Degradation)

Table 1: In Vitro Efficacy of Sniper(ER)-87.

Parameter Value Reference
Molecular Weight 1044.32 g/mol
Formula C59H73N5010S
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C

Table 2: Physicochemical Properties of Sniper(ER)-87.

Signaling Pathway Diagram

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b12423558?utm_src=pdf-body
https://www.benchchem.com/product/b12423558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Cytoplasm

Sniper(ER)-87

Binds

XIAP E3 Ligase

Recruited

ERa-Sniper-XIAP
Ternary Complex

Catalyzes
biquitination

Poly-ubiquitinated
ERa

argeted to

26S Proteasome

Degrades

Degraded ERa
(Peptides)

Ubiquitin
(Ub)

Estrogen Receptor a
(ERa)

Medijates

Nucleus

(Estrogen Signaling
\(Gene Transcription)

Promotes

4

Cell Proliferation
& Survival

1
1
1
1
1
1
1
1
1
1
]
1
1
1
!
Inhibits i
i
]
1
1
1
1
]
1
]
]
1
1
1
1
]
1
a

Click to download full resolution via product page

Caption: Mechanism of Action of Sniper(ER)-87.

Experimental Workflow Diagram
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Caption: General Experimental Workflow for Sniper(ER)-87.

Detailed Experimental Protocols
Cell Culture and Maintenance

This protocol describes the standard procedures for culturing ERa-positive (MCF-7, T47D) and
ERa-negative (MDA-MB-231) breast cancer cell lines.

Materials:
¢ MCEF-7, T47D, or MDA-MB-231 cell lines

¢ Growth Medium:
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o For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal
Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-
Streptomycin.

o For T47D and MDA-MB-231: RPMI-1640 medium supplemented with 10% FBS and 1%
Penicillin-Streptomycin.

o Phosphate-Buffered Saline (PBS), sterile

e 0.25% Trypsin-EDTA

e T-75 cell culture flasks

e Humidified incubator at 37°C with 5% CO2

Procedure:

Maintain cell cultures in T-75 flasks in a humidified incubator.
» Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.
o To passage, aspirate the growth medium and wash the cell monolayer once with sterile PBS.

e Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until
cells detach.

» Neutralize the trypsin by adding 7-8 mL of complete growth medium.
o Gently pipette the cell suspension up and down to create a single-cell suspension.

o Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 split ratio) to a new T-75 flask
containing fresh growth medium.

o Renew the growth medium every 2-3 days.

Western Blot for ERa Degradation

This protocol details the procedure to assess the degradation of ERa protein levels following
treatment with Sniper(ER)-87.
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Materials:

e Cultured MCF-7 or T47D cells

o 6-well cell culture plates

e Sniper(ER)-87 (stock solution in DMSO)

e Proteasome inhibitor (e.g., MG132) as a control

e RIPA lysis buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o SDS-PAGE gels, running buffer, and transfer buffer

o PVDF or nitrocellulose membranes

e Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies:

o

Anti-ERa antibody

[e]

Anti-XIAP antibody

o

Anti-clAP1 antibody

[¢]

Anti-B-actin or Anti-GAPDH antibody (loading control)
o HRP-conjugated secondary antibody

e Enhanced Chemiluminescence (ECL) substrate

e Chemiluminescence imaging system

Procedure:
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e Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density of 2 x 10”5 to 5 x 10"5
cells per well. Allow cells to adhere overnight.

o Compound Preparation: Prepare serial dilutions of Sniper(ER)-87 in complete growth
medium. A typical concentration range to test is 1 nM to 1000 nM. Include a vehicle control
(DMSO) and a positive control for proteasome inhibition (e.g., 100 nM Sniper(ER)-87 + 10
UM MG132, pre-treated for 1 hour).

o Treatment: Aspirate the medium from the wells and replace it with the medium containing the
different concentrations of Sniper(ER)-87 or controls. Incubate for a specified time, typically
6 to 24 hours.

e Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 pL of ice-cold RIPA buffer to
each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice
for 30 minutes, vortexing occasionally.

e Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the
supernatant and determine the protein concentration using a BCA assay.

o SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples (e.g., 20-30
Kg per lane). b. Separate proteins by SDS-PAGE and transfer them to a PVDF or
nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room
temperature. d. Incubate the membrane with the primary antibody (e.g., anti-ERa) overnight
at 4°C, following the manufacturer's recommended dilution. e. Wash the membrane three
times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1
hour at room temperature. g. Wash the membrane three times with TBST. h. Apply ECL
substrate and visualize the protein bands using a chemiluminescence imaging system. i.
Strip and re-probe the membrane for loading controls (B-actin or GAPDH) and other proteins
of interest (XIAP, clAP1).

Cell Viability Assay

This protocol describes how to measure the effect of Sniper(ER)-87 on the viability and
proliferation of breast cancer cells using a colorimetric assay such as MTS or MTT.

Materials:
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e Cultured MCF-7, T47D, or MDA-MB-231 cells

e 96-well cell culture plates (clear bottom)

e Sniper(ER)-87 (stock solution in DMSO)

e MTS or MTT reagent

 Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine buffer)

e Microplate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 8,000 cells per well in 100
uL of growth medium. Allow cells to adhere overnight.

o Treatment: Prepare serial dilutions of Sniper(ER)-87 in growth medium. Add 100 puL of the
diluted compound to the respective wells (this will result in a 2x dilution of the compound, so
prepare concentrations accordingly). A final concentration range of 0.1 nM to 10 uM is
recommended. Include a vehicle control (DMSO).

 Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

e Assay:

o For MTS assay: Add 20 pL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

o For MTT assay: Add 10 pL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at
37°C. After incubation, carefully remove the medium and add 100 pL of solubilization
solution to dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for
MTS, 570 nm for MTT) using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the data and determine the IC50 value using non-linear regression
analysis.
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Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with

Sniper(ER)-87 using propidium iodide (PI) staining and flow cytometry.

Materials:

Cultured MCF-7 or T47D cells

6-well cell culture plates

Sniper(ER)-87 (stock solution in DMSO)

PBS, sterile

70% ethanol, ice-cold

Propidium lodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates as described for the Western blot
protocol. Treat the cells with various concentrations of Sniper(ER)-87 (e.g., 10 nM, 100 nM)
and a vehicle control for 24 to 72 hours.

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS,
trypsinize, and then combine with the floating cells from the supernatant.

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant
and wash the cell pellet with PBS. Resuspend the pellet in 500 uL of PBS. While gently
vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for
at least 2 hours (or overnight).

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash
the pellet with PBS. Resuspend the cell pellet in 500 pL of Pl staining solution.
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 Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

o Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000
events per sample.

o Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle
distribution and quantify the percentage of cells in the GO/G1, S, and G2/M phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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